![molecular formula C21H22BrN3OS2 B2822785 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine CAS No. 478261-65-3](/img/structure/B2822785.png)
6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidine ring, sulfanyl groups, and a bromophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthetic Pathways and Chemical Modifications
Research focuses on developing synthetic methods and chemical modifications for related compounds, indicating potential in synthetic chemistry and materials science. For example, the study of regioselective synthesis of pyrimidine annelated heterocycles and the exploration of phase transfer catalysis for producing functional polymers highlight the synthetic versatility of pyrimidine derivatives and bromophenol compounds. These methodologies could be applied to synthesize and modify the query compound for specific research applications, such as creating materials with unique properties or investigating new therapeutic leads (Majumdar et al., 2001; Pugh & Percec, 1984).
Photodynamic Therapy and Photophysical Properties
Research into the photophysical and photochemical properties of zinc phthalocyanine derivatives suggests potential applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to target cancer cells. The synthesis and characterization of zinc(II) phthalocyanine derivatives demonstrate their suitability as photosensitizers, indicating that similar compounds, including the query chemical, could have applications in developing new cancer therapies or materials for solar energy conversion (Pişkin et al., 2020).
Antiviral and Antioxidant Properties
The study of pyrimidine derivatives for their antiviral properties against a range of viruses, including herpes simplex and human immunodeficiency virus (HIV), showcases the therapeutic potential of such compounds. Additionally, the investigation of bromophenol derivatives for their radical-scavenging activity suggests that these compounds, including those structurally related to the query molecule, could serve as potent antioxidants with applications in pharmaceuticals or as dietary supplements (Holý et al., 2002; Duan et al., 2007).
Molecular Electronics and Materials Science
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, as well as the production of functional polymers through phase transfer catalysis, highlight the importance of such chemical entities in materials science. These studies suggest potential applications in creating advanced materials for electronics, photonics, or as components in high-performance polymers, where the query compound's structural features could be leveraged (Liu et al., 2013; Pugh & Percec, 1984).
properties
IUPAC Name |
6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS2/c1-25(2)20-12-17(14-27-19-10-6-16(22)7-11-19)23-21(24-20)28-13-15-4-8-18(26-3)9-5-15/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGRSUXXCFMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)
![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)
![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)
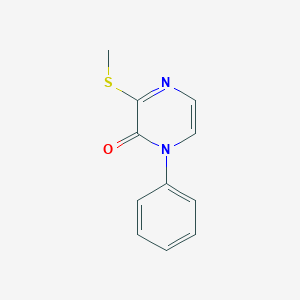
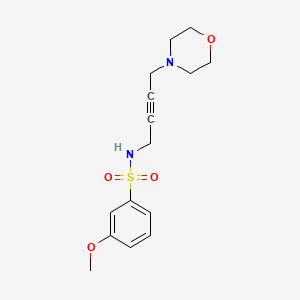
![2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2822714.png)
![3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide](/img/structure/B2822715.png)
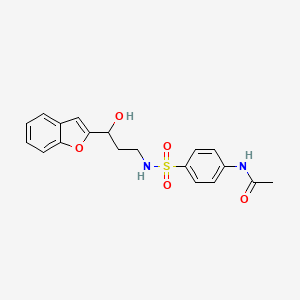
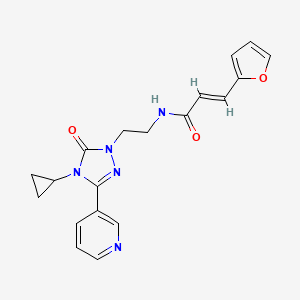
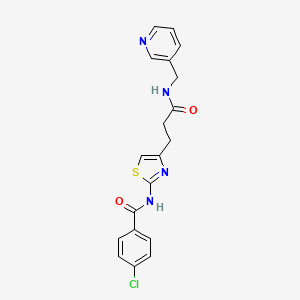
![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)